Sodium 4-vinylbenzenesulfonate
Overview
Description
Sodium 4-vinylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.
Mode of Action
The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.
Pharmacokinetics
Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .
Result of Action
The result of this compound’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .
Biochemical Analysis
Biochemical Properties
Sodium 4-vinylbenzenesulfonate has been used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of a copolymer .
Cellular Effects
The effects of this compound on cells are largely dependent on its form and concentration. For instance, when grafted onto poly(vinylidene fluoride) to form a copolymer, it has been shown to increase cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo polymerization by a radical mechanism . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, as the degree of grafting increases, the sulfur element in this compound is uniformly distributed and increased .
Properties
CAS No. |
2695-37-6 |
---|---|
Molecular Formula |
C8H8NaO3S |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
sodium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |
InChI Key |
OMSKWMHSUQZBRS-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
2695-37-6 25704-18-1 |
|
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
25704-18-1 |
Synonyms |
4-Vinylbenzenesulfonic acid sodium salt |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []
A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of this compound and its copolymers. [, , ]
A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants this compound amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]
A: this compound can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]
A: Copolymerization with this compound allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]
A: Researchers have synthesized various copolymers, including: * Poly(this compound-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(this compound-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []
A: this compound acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]
A: Polymers incorporating this compound are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]
A: The sulfonate groups in this compound-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]
A: Further research is needed to fully understand the long-term stability and biodegradability of this compound-based materials, particularly in biological environments. [, ]
ANone: Future research can focus on:
- Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]
- Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of this compound-based materials. [, , ]
- Exploring the use of computational chemistry and modeling to predict and optimize the properties of new this compound-containing polymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.